molecular formula C21H24N4 B11616406 3-Methyl-1-(piperidin-1-yl)-2-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Methyl-1-(piperidin-1-yl)-2-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11616406
M. Wt: 332.4 g/mol
InChI Key: HWUQJOOGBAIKSC-UHFFFAOYSA-N
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Description

3-Methyl-1-(piperidin-1-yl)-2-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(piperidin-1-yl)-2-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the piperidin-1-yl and propan-2-yl groups. The final step involves the addition of the carbonitrile group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(piperidin-1-yl)-2-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrido[1,2-a]benzimidazole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed for their pharmacological properties.

Scientific Research Applications

3-Methyl-1-(piperidin-1-yl)-2-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(piperidin-1-yl)-2-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential role in inhibiting certain signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 3-Piperidinemethanol, 1-(tetrahydro-2H-pyran-4-yl)
  • 3-Piperidinol, 1-(tetrahydro-2H-pyran-4-yl)
  • 1-Piperidinecarboxylic acid, 3-[(3-methyl-1-piperazinyl)methyl]-, 1,1-dimethylethyl ester

Uniqueness

Compared to similar compounds, 3-Methyl-1-(piperidin-1-yl)-2-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile exhibits unique structural features that contribute to its distinct pharmacological profile. The presence of the piperidin-1-yl and propan-2-yl groups, along with the carbonitrile moiety, enhances its potential interactions with biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C21H24N4

Molecular Weight

332.4 g/mol

IUPAC Name

3-methyl-1-piperidin-1-yl-2-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C21H24N4/c1-14(2)19-15(3)16(13-22)20-23-17-9-5-6-10-18(17)25(20)21(19)24-11-7-4-8-12-24/h5-6,9-10,14H,4,7-8,11-12H2,1-3H3

InChI Key

HWUQJOOGBAIKSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1C(C)C)N4CCCCC4)C#N

Origin of Product

United States

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